Isopropyl Palmitate

Description

This compound has been reported in Camellia sinensis, Solanum tuberosum, and other organisms with data available.

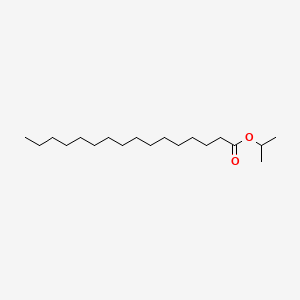

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNVMKQXJXZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027104 | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline] | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160 °C at 2 mm Hg, 342.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in acetone, benzene, ether, ethanol, Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.852 g/mL at 25 °C, Density: 0.8404 g/cu cm at 38 °C | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000559 [mmHg], 5.59X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | Isopropyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

142-91-6 | |

| Record name | Isopropyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl Palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CRQ2TH63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.5 °C, 13 - 14 °C | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopropyl palmitate chemical structure and properties

An In-depth Technical Guide to Isopropyl Palmitate: Chemical Structure, Properties, and Applications

Introduction

This compound (IPP) is the ester formed from the reaction of isopropyl alcohol and palmitic acid.[1] With the chemical formula CH₃(CH₂)₁₄COOCH(CH₃)₂, its IUPAC name is propan-2-yl hexadecanoate.[1][2] It is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries, valued for its properties as an emollient, moisturizer, thickening agent, and solvent.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on applications relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to an isopropyl group via an ester bond. This structure imparts a non-polar, oily character to the molecule.

-

Chemical Formula : C₁₉H₃₈O₂[2]

-

IUPAC Name : propan-2-yl hexadecanoate

-

CAS Registry Number : 142-91-6

-

Synonyms : Isopropyl hexadecanoate, Palmitic acid isopropyl ester, 1-Methylethyl hexadecanoate

Physicochemical Properties

This compound is a colorless to pale yellow, practically odorless, viscous liquid at room temperature. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molar Mass | 298.51 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Practically odorless | |

| Melting Point | 11–13.5 °C | |

| Boiling Point | ~350 °C (at atmospheric pressure) | |

| Density | 0.852 g/mL (at 25 °C) | |

| Refractive Index | 1.435–1.438 (at 20 °C) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Acetone | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Soluble | |

| Mineral Oil | Soluble | |

| Vegetable Oils | Soluble |

Synthesis of this compound

This compound is commercially produced through several methods, most commonly via the direct esterification of palmitic acid with isopropanol.

Direct Esterification

This method involves the reaction of palmitic acid and isopropyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. The reaction is driven to completion by the continuous removal of water, which forms an azeotrope with isopropanol.

Caption: Workflow for the synthesis of this compound via direct esterification.

Experimental Protocol: Direct Esterification

-

Reactor Setup : A stirred-tank reactor equipped with a heating mantle, thermometer, and a Dean-Stark apparatus for azeotropic distillation is assembled.

-

Charging Reactants : The reactor is charged with palmitic acid and a molar excess of isopropanol (e.g., a 1:2 to 1:3 molar ratio of acid to alcohol).

-

Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid (1% w/w of palmitic acid), is added to the mixture.

-

Reaction : The mixture is heated to the boiling point of the azeotrope (approx. 77-90°C) and refluxed. Water produced during the esterification is continuously removed as an azeotrope with isopropanol via the Dean-Stark trap. The reaction is monitored by measuring the acid value of the mixture.

-

Neutralization : Once the reaction reaches completion (acid value < 1), the mixture is cooled. The acidic catalyst is neutralized by washing with a dilute base, such as a sodium carbonate solution.

-

Purification : The crude product is purified. This may involve washing with water to remove salts, followed by vacuum distillation to remove excess isopropanol and finally, treatment with activated clay for decolorization. The final product is filtered to yield pure this compound.

Analytical Methods

Gas chromatography (GC) is the standard method for determining the purity and assay of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Sample Preparation : A sample solution is prepared by accurately weighing and dissolving this compound in a suitable solvent, such as n-hexane, to a known concentration (e.g., 5 mg/mL).

-

System Suitability : A system suitability solution containing this compound and a related compound (e.g., isopropyl myristate) is prepared to verify the resolution and performance of the chromatographic system.

-

Chromatographic Conditions :

-

Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A capillary column such as an HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.8-2.7 mL/min).

-

Temperature Program :

-

Initial Oven Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injector Temperature : 250°C.

-

Detector Temperature : 280-300°C.

-

-

Injection and Analysis : A small volume (e.g., 1-2 µL) of the sample preparation is injected into the GC system. The resulting chromatogram is recorded, and the peak area for this compound is measured.

-

Calculation : The percentage of C₁₉H₃₈O₂ is calculated by comparing the peak area of the analyte to the total area of all peaks (excluding the solvent peak), or by using an internal or external standard calibration curve.

Caption: Experimental workflow for the analysis of this compound by Gas Chromatography.

Biological Role and Safety Profile

Role in Drug Delivery

This compound is primarily used in topical and transdermal formulations as an emollient and a penetration enhancer. Its mechanism as a penetration enhancer is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the skin barrier and facilitating drug permeation. Molecular dynamics studies have shown that IPP can increase the fluidity of adhesive matrices in transdermal patches and compete with the drug for binding sites, which collectively enhances drug release.

Metabolism and Signaling Implications

While this compound itself is not known to be directly active in signaling pathways, it can be metabolized by esterases present in the skin and other tissues. This hydrolysis reaction releases its constituent molecules: palmitic acid and isopropyl alcohol.

The released palmitic acid, a common saturated fatty acid, is known to be biologically active and can influence cellular signaling. In the context of cancer research, palmitic acid has been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. For instance, studies have demonstrated that palmitic acid can promote the growth of certain cancer cells by activating Akt signaling. This is a critical consideration for drug development professionals, as the metabolic fate of an excipient can have unintended pharmacological consequences.

Caption: Metabolic fate of IPP and the influence of its metabolite, palmitic acid, on cell signaling.

Safety and Toxicology

This compound is generally considered a safe ingredient for use in cosmetic and topical pharmaceutical products.

Table 3: Toxicological Data for this compound

| Test | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Mouse | > 5,000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rabbit | > 5,000 mg/kg | |

| Skin Irritation | Rabbit | No irritation | |

| Eye Irritation | Rabbit | No eye irritation |

Studies have shown that undiluted this compound is minimally irritating and is considered a weak potential sensitizer of the lowest grade. Products containing significant concentrations (e.g., 45.6%) have been shown to cause no signs of irritation, sensitization, or phototoxicity in human tests.

References

An In-Depth Technical Guide to the Synthesis of Isopropyl Palmitate from Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl palmitate (IPP), a key emollient and texture-enhancing agent in the pharmaceutical and cosmetic industries, is primarily synthesized through the esterification of palmitic acid with isopropanol. This technical guide provides a comprehensive overview of the principal synthetic routes, including direct esterification with various catalytic systems—homogeneous, heterogeneous, and enzymatic—as well as the acyl chloride method. Detailed experimental protocols, comparative data on reaction parameters and yields, and an analysis of the advantages and disadvantages of each method are presented to aid researchers and professionals in the selection and optimization of synthesis strategies.

Introduction

This compound is the ester of isopropyl alcohol and palmitic acid. Its desirable properties, such as low viscosity, good spreadability, and excellent solvency for active ingredients, make it a valuable component in topical pharmaceutical formulations and a wide range of cosmetic products. The synthesis of IPP is a mature technology, yet ongoing research focuses on improving efficiency, sustainability, and product purity. This guide delves into the core methodologies for IPP synthesis, providing the detailed technical information required for laboratory-scale synthesis and process development.

Synthetic Methodologies

The primary methods for synthesizing this compound from palmitic acid are direct esterification and the acyl chloride method.

Direct Esterification

Direct esterification is the most common industrial method for producing this compound. It involves the reaction of palmitic acid with isopropanol, typically in the presence of a catalyst to accelerate the reaction, which is inherently slow and reversible. The choice of catalyst is a critical factor influencing reaction rate, yield, and environmental impact.

The overall reaction is as follows:

Traditional synthesis often employs homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) due to their high catalytic efficiency and low cost.[1] However, these catalysts lead to challenges in separation, purification, and waste disposal, and can cause corrosion of equipment.[1]

Experimental Protocol: Synthesis of this compound using Sulfuric Acid Catalyst

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with palmitic acid and isopropanol.

-

Reactant Charging: For a laboratory-scale synthesis, a typical molar ratio of isopropanol to palmitic acid is between 3:1 and 9:1 to shift the equilibrium towards the product side.[2]

-

Catalyst Addition: Concentrated sulfuric acid is slowly added to the reaction mixture, typically at a concentration of 1-5 wt% relative to the palmitic acid.

-

Reaction Conditions: The mixture is heated to the reflux temperature of isopropanol (approximately 82°C) and stirred vigorously. Reaction progress can be monitored by measuring the acid value of the mixture at regular intervals.

-

Reaction Completion and Neutralization: Once the acid value stabilizes, indicating the reaction has reached equilibrium, the mixture is cooled to room temperature. The excess isopropanol can be removed by distillation. The remaining mixture is then neutralized with a base, such as a sodium carbonate solution, to remove the acid catalyst.

-

Purification: The crude this compound is washed with water to remove any remaining salts and then dried over an anhydrous drying agent like sodium sulfate. Final purification is typically achieved by vacuum distillation to obtain a high-purity product.[3]

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These include ion-exchange resins, zeolites, sulfated zirconia, and supported metal oxides.[1] Heterogeneous catalysts are easily separated from the reaction mixture by filtration, are often reusable, and are generally less corrosive.

Experimental Protocol: Synthesis of this compound using a Heterogeneous Catalyst (e.g., Amberlyst-15)

-

Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) is activated according to the manufacturer's instructions, which typically involves washing and drying.

-

Reaction Setup: A batch reactor is charged with palmitic acid, isopropanol, and the prepared solid acid catalyst.

-

Reactant and Catalyst Loading: The molar ratio of isopropanol to palmitic acid can range from 2:1 to 7:1. The catalyst loading is typically in the range of 5-20 wt% of the palmitic acid.

-

Reaction Conditions: The reaction is carried out at a temperature between 70°C and 130°C with continuous stirring. The progress of the reaction is monitored by analyzing samples for their acid value.

-

Catalyst Recovery: Upon completion of the reaction, the catalyst is separated from the product mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused.

-

Product Purification: The filtrate, containing this compound, unreacted starting materials, and by-products, is subjected to vacuum distillation to remove excess isopropanol and then to purify the this compound.

Enzymatic synthesis using lipases offers a green and highly selective alternative for this compound production. Lipases operate under mild reaction conditions, minimizing by-product formation and energy consumption. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

Experimental Protocol: Synthesis of this compound using Immobilized Lipase (e.g., Novozym 435)

-

Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym 435, from Candida antarctica) is used as the biocatalyst. Palmitic acid and isopropanol are used as substrates. To drive the reaction forward, a water-removing agent, such as molecular sieves, is often added to the reaction medium.

-

Reaction Setup: The reaction is typically conducted in a solvent-free system or in an organic solvent in a stirred-tank reactor.

-

Reaction Conditions: The molar ratio of isopropanol to palmitic acid is a critical parameter, with optimal ratios reported to be around 1.5:1 to 15:1. The enzyme loading is typically between 4% and 24% (w/w of total substrates). The reaction is carried out at a temperature of 55-60°C with agitation.

-

Enzyme Recovery: After the reaction, the immobilized enzyme is separated by filtration.

-

Product Purification: The product mixture is then purified, typically by vacuum distillation, to remove unreacted substrates and yield pure this compound.

Acyl Chloride Method

This method involves the conversion of palmitic acid to its more reactive acyl chloride derivative, palmitoyl chloride, which then reacts with isopropanol. While this method is generally faster and can proceed at lower temperatures, it is less favored for industrial-scale production due to the use of hazardous reagents like thionyl chloride and the generation of corrosive HCl gas.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Catalyst Example | Temperature (°C) | Molar Ratio (Isopropanol:Palmitic Acid) | Catalyst Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Homogeneous Acid | p-Toluene sulfonic acid | 82 | 7:1 | 5 wt% | - | >95 | |

| Homogeneous Acid | Sulfuric Acid | 73 | 9.39:1 | 6.4 wt% | - | Complete Conversion | |

| Heterogeneous | Zinc acetate on silica gel | 130 | 2:1 | 2 wt% | - | 97 | |

| Heterogeneous | Amberlyst-46 (Microwave) | - | 1:3 | 18 wt% | 0.5 | 83.7 | |

| Enzymatic | Novozym 435 | 60 | 15:1 | 4% w/w | 2.5 | 90.92 | |

| Enzymatic | Immobilized Eversa Transform 2.0 | 55 | 1.5:1 | 20 mg/g | 24 | 90.1 |

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via direct esterification.

Comparison of Catalytic Systems

This diagram provides a logical comparison of the different catalytic systems used in the synthesis of this compound.

Conclusion

The synthesis of this compound from palmitic acid can be effectively achieved through several methods, with direct esterification being the most prominent. The choice of catalyst—homogeneous, heterogeneous, or enzymatic—is a critical decision that impacts reaction efficiency, cost, and environmental footprint. While homogeneous catalysts offer high activity at a low cost, they present significant downstream processing challenges. Heterogeneous catalysts provide a more sustainable alternative with easier separation and reusability. Enzymatic catalysis represents the greenest approach, with high selectivity and mild operating conditions, though catalyst cost and stability can be limiting factors. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions in the synthesis and process optimization of this compound.

References

Isopropyl palmitate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl Palmitate (IPP), a widely used ester in the pharmaceutical, cosmetic, and research sectors. This document details its chemical and physical properties, synthesis methodologies, analytical procedures, and applications, with a focus on its role in drug development and formulation.

Core Chemical and Physical Properties

This compound is the ester formed from the reaction of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[1][2] It is a clear, colorless to pale yellow, practically odorless, and viscous liquid at room temperature.[1][3] Its non-greasy texture and excellent spreading characteristics make it a valuable component in many topical formulations.[3]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 142-91-6 | |

| Molecular Formula | C19H38O2 | |

| Molecular Weight | 298.51 g/mol | |

| IUPAC Name | propan-2-yl hexadecanoate | |

| Synonyms | Isopropyl hexadecanoate, Palmitic acid isopropyl ester, 1-Methylethyl hexadecanoate |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow oily liquid | |

| Melting Point | 11-13 °C | |

| Boiling Point | 160 °C at 2 mmHg | |

| Density | 0.852 - 0.855 g/cm³ at 20°C | |

| Refractive Index | 1.4380 - 1.4390 at 20°C | |

| Solubility | Soluble in acetone, alcohol, and mineral oil; Insoluble in water, glycerin, and propylene glycol. | |

| Saponification Value | 183-193 mg KOH/g | |

| Acid Value | max 1.0 mg KOH/g | |

| Iodine Value | max 1.0 g I2/100g |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of palmitic acid with isopropyl alcohol.

The most common method involves the direct reaction of palmitic acid and isopropanol, typically in the presence of an acid catalyst like sulfuric acid. The process generally includes neutralization, dehydration, and decolorization steps to purify the final product. An alternative, though less common, chemical route is the acyl chloride method, where palmitic acid is first converted to its acyl chloride before reacting with isopropanol.

A high-purity grade of this compound can be produced via enzymatic esterification at lower temperatures. This method often utilizes immobilized lipases as biocatalysts. One detailed protocol involves a two-step process: lipase-catalyzed hydrolysis of palm stearin to yield a free fatty acid fraction, followed by fractional crystallization to concentrate the palmitic acid. The final step is the esterification of the palmitic acid concentrate with isopropanol using an immobilized lipase.

Experimental Protocol: Enzymatic Synthesis

-

Hydrolysis: Palm stearin is subjected to hydrolysis using an immobilized lipase (e.g., Eversa Transform 2.0) at 50°C for 24 hours with a palm stearin-to-water molar ratio of 1:80.

-

Concentration: The resulting free fatty acid fraction is concentrated for palmitic acid via fractional crystallization in n-hexane at -5°C for 2 hours.

-

Esterification: The palmitic acid concentrate is then esterified with isopropanol (1:1.5 molar ratio) in a solvent-free system using the same immobilized lipase. The reaction is carried out at 55°C for 24 hours.

Applications in Drug Development and Formulation

This compound is a versatile excipient in pharmaceutical formulations, particularly for topical and transdermal applications.

-

Emollient and Moisturizer: It forms a protective, non-greasy barrier on the skin, reducing water loss and improving skin feel in creams and lotions.

-

Solvent and Vehicle: It is used as an oleaginous vehicle and solvent for various active pharmaceutical ingredients (APIs) in topical preparations.

-

Penetration Enhancer: this compound is an established penetration enhancer for transdermal drug delivery systems, facilitating the absorption of APIs through the skin. It has been shown to significantly increase the skin permeability of drugs like nimesulide.

-

Tablet Formulation: It can be used as a solvent in tablet film-coating and granulation processes, where it is later removed by evaporation.

Analytical Methods

The identification and quantification of this compound are crucial for quality control in pharmaceutical formulations. Gas chromatography (GC) is a standard method for its analysis.

Experimental Protocol: Gas Chromatography Assay

-

System: A gas chromatograph equipped with a flame-ionization detector (FID).

-

Column: 4-mm × 1.8-m column packed with 10% liquid phase G8 on 100- to 120-mesh support S1A.

-

Carrier Gas: Nitrogen, at a flow rate of 45 mL/min.

-

Temperatures:

-

Injection Port: 240°C

-

Detector: 280°C

-

Column: Programmed to increase from 90°C to 210°C at a rate of 2°C/minute, then held at 210°C for 8 minutes.

-

-

Sample Preparation:

-

Assay Preparation: Dissolve 125 mg of this compound in 25.0 mL of n-hexane.

-

System Suitability Solution: Dissolve approximately 45 mg of USP this compound RS and 5 mg of USP Isopropyl Myristate RS in 10.0 mL of n-hexane.

-

-

Procedure: Inject approximately 5 µL of the Assay Preparation into the chromatograph. The percentage of C19H38O2 is calculated by comparing the this compound peak response to the sum of the responses of all peaks (excluding the solvent peak).

-

System Suitability: The resolution between isopropyl myristate and this compound should be not less than 6.0.

Safety and Toxicology

This compound is widely used in cosmetics and topical pharmaceutical formulations and is generally regarded as a non-toxic and non-irritant material.

Table 3: Toxicological Data

| Test | Result | Reference |

| Acute Oral Toxicity (Rat, LD50) | >5,000 mg/kg | |

| Acute Inhalation Toxicity (Rat, LC50) | >5.3 mg/L (4 h) | |

| Skin Irritation | Non-irritant | |

| Eye Irritation | Non-irritant | |

| Skin Sensitization | No skin sensitization | |

| Mutagenicity | Negative |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic ingredients. While it is considered safe for topical use, it may cause skin irritation after prolonged or repeated exposure in some individuals. It is resistant to oxidation and hydrolysis and does not become rancid, contributing to formulation stability. For storage, it should be kept in a well-closed, light-resistant container at temperatures above 16°C to prevent solidification.

References

An In-depth Technical Guide to the Solubility of Isopropyl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl palmitate (IPP), the ester of isopropyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its function as an emollient, moisturizer, and solvent is critically dependent on its solubility characteristics in various organic media.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents a combination of qualitative solubility information, expected solubility trends, and a detailed experimental protocol for the accurate determination of this compound solubility. This document is intended to be a valuable resource for formulation scientists, chemists, and researchers working with this compound.

Introduction to this compound

This compound (CAS RN: 142-91-6) is a colorless, almost odorless liquid at room temperature.[3] It is a non-polar compound with a long hydrocarbon chain, which dictates its solubility behavior.[1] Its primary applications are in topical formulations where it acts as a lubricant, a vehicle for active pharmaceutical ingredients (APIs), and a penetration enhancer.[2] Understanding its solubility is paramount for developing stable, effective, and aesthetically pleasing formulations.

Solubility of this compound in Organic Solvents

This compound is generally characterized by its high solubility in non-polar and moderately polar organic solvents and its practical insolubility in water. The principle of "like dissolves like" is a key determinant of its solubility profile.

Qualitative Solubility

Multiple sources indicate that this compound is "soluble" or "very soluble" in a range of common organic solvents. A summary of this qualitative information is presented below:

-

Alcohols (Ethanol, Isopropanol): Soluble.

-

Ketones (Acetone): Soluble.

-

Esters (Ethyl Acetate): Soluble.

-

Aromatic Hydrocarbons (Benzene, Toluene): Soluble.

-

Chlorinated Solvents (Chloroform): Soluble.

-

Aliphatic Hydrocarbons (Hexane): Soluble.

-

Oils (Mineral Oil, Vegetable Oils): Completely soluble/miscible.

-

Glycols (Glycerin, Propylene Glycol): Insoluble.

-

Water: Practically insoluble.

Quantitative Solubility Data (Illustrative)

As previously noted, precise, publicly available quantitative data on the solubility of this compound across a range of temperatures in various organic solvents is scarce. The following table provides an illustrative representation of the expected solubility based on qualitative descriptions and the known behavior of similar fatty acid esters. Researchers should experimentally verify these values for their specific applications.

| Organic Solvent | Polarity Index | Expected Solubility at 25°C ( g/100 mL) | Temperature Dependence of Solubility |

| n-Hexane | 0.1 | > 50 (Miscible) | Likely to remain miscible at lower temperatures |

| Toluene | 2.4 | > 50 (Miscible) | Likely to remain miscible at lower temperatures |

| Chloroform | 4.1 | > 50 (Miscible) | Likely to remain miscible at lower temperatures |

| Ethyl Acetate | 4.4 | > 50 (Miscible) | Likely to remain miscible at lower temperatures |

| Acetone | 5.1 | > 40 | Expected to increase with temperature |

| Isopropanol | 3.9 | > 30 | Expected to increase with temperature |

| Ethanol | 5.2 | > 25 | Expected to increase with temperature |

| Methanol | 5.1 | > 15 | Expected to increase with temperature |

Experimental Protocol for Determining this compound Solubility

The following protocol describes a reliable method for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by quantification using gas chromatography with flame ionization detection (GC-FID).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Internal standard (e.g., Isopropyl Myristate)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Gas chromatograph with FID (GC-FID)

-

Syringes and syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected solubility range.

-

Add a constant concentration of the internal standard to each calibration standard and a blank.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker bath and let them stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Centrifuge the vials to further separate the undissolved portion.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration as in the calibration standards.

-

-

Quantification by GC-FID:

-

Analyze the calibration standards and the prepared samples using GC-FID. A typical GC-FID method for this compound analysis is as follows:

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mole fraction.

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isopropyl Palmitate in Pharmaceutical Formulations

Introduction

This compound (IPP) is the ester formed from the reaction of isopropyl alcohol and palmitic acid, a common saturated fatty acid.[1][2] Its chemical formula is CH₃(CH₂)₁₄COOCH(CH₃)₂.[3] Widely utilized in the pharmaceutical and cosmetic industries, IPP is a versatile excipient valued for its emollient, solvent, and penetration-enhancing properties.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical characteristics, functional roles in drug formulations, mechanisms of action, and relevant experimental data and protocols. It is designed to be a core resource for professionals involved in the research and development of topical and transdermal drug delivery systems.

Physicochemical Properties

This compound is a clear, colorless to pale-yellow, and nearly odorless viscous liquid at room temperature. It is characterized by its non-greasy feel and good spreading capabilities on the skin. IPP is resistant to oxidation and hydrolysis, ensuring it does not become rancid and contributing to the stability of formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-Methylethyl hexadecanoate | |

| CAS Number | 142-91-6 | |

| Molecular Formula | C₁₉H₃₈O₂ | |

| Molecular Weight | 298.51 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Practically odorless | |

| Boiling Point | 160 °C at 2 mmHg (266 Pa) | |

| Melting/Solidification Point | 11-16 °C | |

| Density | ~0.852 g/mL at 25 °C | |

| Refractive Index | ~1.438 at 20 °C | |

| Viscosity (dynamic) | 5-10 mPa·s at 25 °C | |

| Solubility | Practically insoluble in water; Soluble in acetone, ethanol, ether, mineral oil, and vegetable oils. |

Functions in Pharmaceutical Formulations

IPP's unique properties allow it to serve multiple functions within a single pharmaceutical formulation.

-

Emollient and Moisturizer : As an emollient, IPP softens and soothes the skin by forming a lightweight, protective barrier that reduces water loss from the epidermis without leaving a greasy residue. This improves the overall feel and appearance of the skin.

-

Solvent and Carrier : IPP is an effective solvent for many lipophilic active pharmaceutical ingredients (APIs) and other oil-soluble components in a formulation. This function ensures the even dispersion of the API, which is critical for consistent application and therapeutic efficacy. It is frequently used as an oleaginous vehicle in topical preparations.

-

Penetration Enhancer : IPP is an established chemical penetration enhancer for transdermal drug delivery systems. It facilitates the transport of APIs across the primary barrier of the skin, the stratum corneum, thereby increasing their bioavailability at the target site.

-

Thickening Agent and Texture Modifier : It is used to adjust the viscosity of formulations, improving their texture and spreadability. This results in products like creams and lotions that feel silky and apply smoothly.

-

Binder : In solid dosage forms like pressed powders or tablets, IPP can act as a binder, providing adhesive qualities to dry powder mixtures during and after compression.

-

Formulation Stabilizer : IPP helps to stabilize emulsions by preventing the separation of oil and water phases, which extends the shelf life of the product.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to percutaneous drug absorption is the stratum corneum (SC), which consists of corneocytes embedded in a highly ordered, lipid-rich intercellular matrix. This compound, being lipophilic, enhances drug penetration primarily by interacting with and disrupting this lipid matrix.

The proposed mechanism involves:

-

Intercalation and Disruption : IPP molecules penetrate the intercellular lipid domain of the SC.

-

Increased Fluidity : By inserting its bulky, branched isopropyl group into the tightly packed lipid lamellae, IPP disrupts the ordered structure. This action increases the fluidity and permeability of the lipid matrix.

-

Creation of Permeable Defects : The disruption creates less resistant pathways or "permeable defects" within the SC, lowering the diffusional resistance for the API.

-

Enhanced Partitioning : IPP can also act as a solvent for the drug within the skin, potentially increasing the drug's partitioning from the vehicle into the SC.

This mechanism is analogous to that of other fatty acid esters like isopropyl myristate (IPM), which has been shown to integrate into the lipid layer, increase its fluidity, and perturb the multilamellar assembly.

Experimental Data and Protocols

In Vitro Skin Permeation Enhancement

A key study by Guo et al. demonstrated that IPP significantly increases the skin flux of various drugs with differing lipophilicities. Pre-treatment of excised rat skin with solutions of IPP in ethanol showed a concentration-dependent enhancement effect.

Table 2: Effect of this compound Concentration on Drug Flux Across Excised Rat Skin

| Drug | IPP Concentration (w/w in Ethanol) | Enhancement Ratio (ER)* |

| Oxaprozin | 5% | 1.83 |

| 10% | 2.50 | |

| 15% | 3.25 | |

| 20% | 4.09 | |

| Nimesulide | 5% | 1.62 |

| 10% | 2.15 | |

| 15% | 2.68 | |

| 20% | 3.29 | |

| Gliclazide | 5% | 1.54 |

| 10% | 2.05 | |

| 15% | 2.53 | |

| 20% | 3.12 | |

| Ribavirin | 5% | 1.41 |

| 10% | 1.83 | |

| 15% | 2.22 | |

| 20% | 2.65 |

*Enhancement Ratio is the ratio of drug flux with IPP pre-treatment to the flux without IPP (control). Data adapted from Guo H, et al., Biol Pharm Bull, 2006.

The results show a clear trend where increasing concentrations of IPP lead to greater permeation for all tested drugs.

This protocol is based on the methodology for assessing the effect of penetration enhancers on drug permeation through excised skin.

-

Skin Preparation :

-

Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat).

-

Carefully remove subcutaneous fat and connective tissue.

-

Wash the skin with saline solution to remove any adhering material.

-

Cut the skin into appropriate sizes to fit the diffusion cells.

-

-

Franz Diffusion Cell Setup :

-

Mount the prepared skin on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side facing the receptor compartment.

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The volume is typically 5-12 mL.

-

Maintain the temperature of the receptor medium at 32 ± 1 °C using a circulating water bath to simulate physiological skin temperature.

-

Stir the receptor medium continuously with a magnetic stir bar.

-

-

Pre-treatment (Enhancer Application) :

-

Apply a defined volume (e.g., 200 µL) of the IPP solution (e.g., 5%, 10%, 15%, 20% w/w in ethanol) to the surface of the skin in the donor compartment.

-

Allow the pre-treatment solution to remain on the skin for a specified period (e.g., 1 hour).

-

After the pre-treatment period, remove any excess solution.

-

-

Drug Application :

-

Apply a saturated solution of the test drug in a suitable vehicle to the skin surface in the donor compartment.

-

-

Sampling :

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling port.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis :

-

Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis :

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).

-

Drug Release from Transdermal Patches

IPP can also influence the release of drugs from the matrix of a transdermal patch. A study on zolmitriptan (ZOL) release from pressure-sensitive adhesives (PSAs) found that IPP increased drug release, with an optimal effect around 10%. The mechanism involves IPP increasing the fluidity of the PSA matrix and competing with the drug for binding sites within the PSA, thereby facilitating its release.

Table 3: Effect of IPP Concentration on Zolmitriptan Release from Transdermal Patches

| IPP Concentration in PSA | Drug Release Increase (%) |

| 2% | 4.8 |

| 5% | 11.5 |

| 10% | 16.0 |

| 12% | 15.1 |

| 15% | 14.8 |

Data adapted from Liu Z, et al., AAPS PharmSciTech, 2019.

Interestingly, the release enhancement plateaus and slightly decreases above 10% IPP, suggesting a complex interplay between matrix fluidity and molecular interactions.

This protocol describes a standard method for testing drug release from a patch formulation.

-

Apparatus Setup :

-

Use a USP Paddle over Disc (Apparatus 5) or a similar dissolution testing station.

-

Prepare the dissolution medium (e.g., phosphate buffer, pH 5.5) and place it in the dissolution vessel. De-gas the medium prior to use.

-

Equilibrate the medium to 32 ± 0.5 °C.

-

-

Patch Preparation :

-

Cut the transdermal patch into a specific size (e.g., 5 cm²).

-

Adhere the patch to a clean, dry glass disc, ensuring the release liner is removed and the adhesive side is exposed to the dissolution medium.

-

-

Release Study :

-

Place the disc assembly at the bottom of the dissolution vessel.

-

Begin paddle rotation at a specified speed (e.g., 50 rpm).

-

-

Sampling :

-

Withdraw aliquots of the dissolution medium at predefined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours).

-

Filter the samples if necessary. Replacement of the medium is generally not required if the total volume removed is a small fraction of the total medium volume.

-

-

Sample Analysis :

-

Determine the concentration of the released drug in the samples using a validated analytical method like UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis :

-

Calculate the cumulative percentage of drug released over time.

-

Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi).

-

Formulation Stability Assessment

IPP's resistance to oxidation and hydrolysis contributes positively to the chemical stability of a formulation. Its role in physical stability, particularly in emulsions and microemulsions, is also critical. Studies have characterized the phase behavior of microemulsions composed of IPP, water, and various surfactants, demonstrating its utility in creating thermodynamically stable drug delivery systems.

-

Sample Preparation : Prepare batches of the final formulation and package them in inert, sealed containers that mimic the final product packaging.

-

Storage Conditions : Store the samples under various conditions as per ICH guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Intermediate (if needed): 30 °C ± 2 °C / 65% RH ± 5% RH

-

-

Testing Intervals : Test the samples at specified intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

-

Parameters to Evaluate :

-

Physical Appearance : Color, odor, phase separation, clarity, and homogeneity.

-

Physicochemical Properties : pH, viscosity, particle size (for emulsions/suspensions).

-

Assay of Active Ingredient : Quantify the amount of API to check for degradation.

-

Microbial Limits : Test for microbial contamination at the beginning and end of the study.

-

-

Freeze-Thaw Cycling : Subject samples to several cycles of freezing (e.g., -10 °C for 24 hours) and thawing (room temperature for 24 hours) to assess physical stability against temperature fluctuations.

Safety and Toxicology

This compound is widely used in pharmaceuticals and cosmetics and is generally regarded as a nontoxic and nonirritant material. The Cosmetic Ingredient Review (CIR) Expert Panel has affirmed its safety for use in cosmetic products.

Table 4: Toxicological and Safety Data for this compound

| Parameter | Finding | References |

| Acute Oral Toxicity | LD50 (rat): >5000 mg/kg | |

| Acute Dermal Toxicity | LD50 (rabbit): >5 g/kg | |

| Acute Inhalation Toxicity | LC50 (rat): >5.3 mg/L/4h | |

| Skin Irritation | Non-irritant | |

| Eye Irritation | Very mild or no irritation | |

| Sensitization | No skin or respiratory sensitization | |

| Mutagenicity | Negative / Not classified as mutagenic | |

| Comedogenicity | Rated as highly comedogenic (4-5/5) in some studies, posing a risk for acne-prone skin, especially at high concentrations (>5%). | |

| Regulatory Status | Included in the FDA Inactive Ingredients Guide (topical and transdermal preparations). Approved for use in nonparenteral medicines in the UK. |

While generally safe, its high comedogenic rating suggests that formulations intended for acne-prone individuals should use IPP at low concentrations or consider non-comedogenic alternatives.

Conclusion

This compound is a multifunctional excipient that offers significant advantages in the development of pharmaceutical formulations, particularly for topical and transdermal applications. Its roles as an emollient, solvent, stabilizer, and proven penetration enhancer make it an invaluable tool for formulators. A thorough understanding of its physicochemical properties, mechanisms of action, and concentration-dependent effects allows for the rational design of stable, aesthetically pleasing, and effective drug delivery systems. While its safety profile is excellent, formulation scientists should remain mindful of its comedogenic potential when developing products for specific patient populations.

References

An In-Depth Technical Guide to Isopropyl Palmitate as a Non-Greasy Emollient in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Palmitate (IPP) is the ester of isopropyl alcohol and palmitic acid, a fatty acid prevalent in both animal and plant sources.[1] In the cosmetics and pharmaceutical industries, IPP is a widely utilized multifunctional ingredient, valued primarily for its properties as a lightweight and non-greasy emollient.[2][3] Its ability to soften and smooth the skin, enhance product texture, and act as a solvent and penetration enhancer makes it a versatile component in a vast array of topical formulations, from moisturizers and lotions to makeup and sunscreens.[4][5]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical characteristics, synthesis, mechanism of action as an emollient, relevant experimental protocols for its evaluation, and its safety and toxicological profile.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, and nearly odorless liquid at room temperature. Its low viscosity and non-oily nature are key to its desirable sensory profile in cosmetic formulations.

| Property | Value | References |

| Chemical Formula | C₁₉H₃₈O₂ | |

| IUPAC Name | propan-2-yl hexadecanoate | |

| CAS Number | 142-91-6 | |

| Molecular Weight | 298.51 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Almost odorless | |

| Melting Point | 13.5 °C (56.3 °F) | |

| Boiling Point | ~350 °C (662 °F) at atmospheric pressure | |

| Density | ~0.85 g/cm³ at 20°C | |

| Refractive Index | ~1.44 at 20°C | |

| Solubility | Practically insoluble in water; soluble in oils, ethanol, acetone, and chloroform. | |

| Saponification Value | 183-193 |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of palmitic acid with isopropyl alcohol.

Direct Esterification

This is the most common method, involving the reaction of palmitic acid and isopropanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is reversible, so water is continuously removed to drive the reaction to completion. The process is followed by neutralization, dehydration, and purification steps.

Transesterification

An alternative route involves the transesterification of methyl palmitate with isopropanol. This method can be advantageous for achieving high purity and may be carried out using a solid acid catalyst, which can simplify the purification process.

Below is a generalized workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Palmitic Acid Sources for Isopentenyl Pyrophosphate (IPP) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of natural sources of palmitic acid and detailed methodologies for its extraction and subsequent enzymatic synthesis into Isopentenyl pyrophosphate (IPP), a critical precursor in the biosynthesis of a vast array of natural products, including isoprenoids and steroids.

Natural Sources of Palmitic Acid: A Quantitative Overview

Palmitic acid (C16:0) is the most common saturated fatty acid found in animals and plants.[1] Its abundance in various natural fats and oils makes it a readily available starting material for biotechnological applications. The selection of a suitable source depends on factors such as palmitic acid concentration, extraction efficiency, and the presence of other fatty acids that may require separation.

Palm oil is a particularly rich source of palmitic acid, containing up to 44% of its total fat content.[1] Animal fats such as beef tallow and lard, as well as dairy products like butter, also contain significant amounts, with palmitic acid constituting 50-60% of their total fats.[1] Other vegetable oils offer varying concentrations of this saturated fatty acid.

Below is a comparative summary of palmitic acid content in various natural sources.

| Source Category | Natural Source | Palmitic Acid (C16:0) Content (% of total fatty acids) | Reference(s) |

| Vegetable Oils | Palm Oil | 41.8 - 43.5 | [2] |

| Cottonseed Oil | 21.66 | [3] | |

| Cocoa Butter | ~26 | ||

| Olive Oil | 8 - 20 | ||

| Soybean Oil | ~10 | ||

| Sunflower Oil | 5.59 - 22.24 | ||

| Canola Oil | 3.14 - 6.07 | ||

| Coconut Oil | 8.64 | ||

| Animal Fats | Beef Tallow | 24.9 | |

| Lard (Pork Fat) | 23.8 | ||

| Butter | 21.2 | ||

| Chicken Fat | ~25 | ||

| Other | Human Breast Milk | 20 - 25 |

Experimental Protocols: From Natural Source to Pure Palmitic Acid

The extraction and purification of palmitic acid from its natural triglyceride form is a critical first step. The following protocols detail two common methods: saponification followed by acidification for both vegetable oils and rendered animal fats, and a specific protocol for the rendering of animal adipose tissue.

Protocol for Palmitic Acid Extraction via Saponification

This method is applicable to both vegetable oils and rendered animal fats. Saponification is the hydrolysis of triglycerides using a strong base to yield glycerol and fatty acid salts (soaps), which are then acidified to produce free fatty acids.

Materials:

-

Vegetable oil or rendered animal fat (e.g., palm oil, lard)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Hexane

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

pH paper or meter

Methodology:

-

Saponification:

-

In a round-bottom flask, dissolve a known quantity of the oil or fat in ethanol (e.g., 100 g of fat in 500 mL of ethanol).

-

Prepare a solution of KOH in a small amount of water and add it to the ethanolic fat solution (e.g., 50 g of KOH in 50 mL of water).

-

Attach the reflux condenser and heat the mixture to reflux for 1-2 hours with constant stirring. The reaction is complete when the solution becomes clear and homogenous, with no visible oil droplets.

-

-

Removal of Non-saponifiable Matter:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of deionized water and mix.

-

Extract the aqueous-ethanolic solution with hexane three times to remove any non-saponifiable lipids. Discard the hexane layers.

-

-

Acidification:

-

Transfer the aqueous-ethanolic soap solution to a large beaker and cool in an ice bath.

-

Slowly add concentrated HCl with constant stirring until the pH of the solution is approximately 1-2. This will precipitate the free fatty acids.

-

-

Isolation and Purification of Fatty Acids:

-

Transfer the acidified mixture to a separatory funnel.

-

Extract the free fatty acids with hexane three times.

-

Combine the hexane extracts and wash with a saturated NaCl solution to remove any remaining water-soluble impurities.

-

Dry the hexane layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the hexane using a rotary evaporator to yield the mixed free fatty acids.

-

-

Isolation of Palmitic Acid (Optional - Fractional Crystallization):

-

For sources with a high concentration of palmitic acid, further purification can be achieved by low-temperature fractional crystallization.

-

Dissolve the mixed fatty acids in a suitable solvent like acetone.

-

Cool the solution to a temperature where palmitic acid selectively crystallizes while other fatty acids remain in solution.

-

Collect the palmitic acid crystals by filtration.

-

Protocol for Rendering of Beef Tallow

Rendering is the process of separating fat from animal tissues by applying heat.

Materials:

-

Beef adipose tissue (fat trimmings)

-

Large pot or slow cooker

-

Cheesecloth or fine-mesh sieve

-

Storage container

Methodology:

-

Preparation of Adipose Tissue:

-

Cut the beef fat into small, uniform pieces to increase the surface area for efficient rendering.

-

-

Rendering:

-

Wet Rendering: Place the fat pieces in a pot and add a small amount of water to prevent scorching at the beginning of the process. Heat the mixture over low to medium heat. As the fat renders, the water will evaporate.

-

Dry Rendering: Place the fat pieces in a dry pot or slow cooker and heat on low.

-

-

Heating and Separation:

-

Continue to heat the fat until the solid pieces (cracklings) become crispy and float to the top. The liquid fat (tallow) will be clear. This process can take several hours.

-

-

Filtration:

-

Allow the rendered mixture to cool slightly.

-

Strain the liquid tallow through several layers of cheesecloth or a fine-mesh sieve into a clean, dry storage container to remove the cracklings and any other solid impurities.

-

-

Storage:

-

Store the rendered tallow in an airtight container in a cool, dark place or in the refrigerator. The resulting tallow can then be used in the saponification protocol described above to isolate palmitic acid.

-

Synthesis of Isopentenyl Pyrophosphate (IPP) from Palmitic Acid

The synthesis of IPP from palmitic acid is a multi-step enzymatic process that involves the catabolism of palmitic acid to acetyl-CoA via β-oxidation, followed by the anabolic mevalonate pathway to produce IPP. A cell-free protein synthesis (CFPS) system is an ideal platform for this, as it allows for the precise control of enzyme concentrations and reaction conditions.

Overview of the Synthetic Pathway

The overall conversion can be summarized in two main stages:

-

β-Oxidation Pathway: Palmitic acid is converted to eight molecules of acetyl-CoA.

-

Mevalonate Pathway: Three molecules of acetyl-CoA are used to synthesize one molecule of IPP.

Protocol for Cell-Free Synthesis of IPP from Palmitic Acid

This protocol outlines the setup of a CFPS system to express the necessary enzymes for the β-oxidation and mevalonate pathways and subsequently synthesize IPP from palmitic acid.

Materials:

-

Purified Palmitic Acid

-

E. coli extract for CFPS (commercially available or prepared in-house)

-

Plasmids encoding the enzymes of the β-oxidation and mevalonate pathways (see table below)

-

ATP, NAD⁺, FAD, Coenzyme A (CoA)

-

Amino acids, salts, and buffer components for the CFPS reaction

-

Incubator

-

Microcentrifuge tubes

-

LC-MS or other analytical instrumentation for IPP quantification

Enzymes for CFPS Expression:

| Pathway Stage | Enzyme | Gene (Example from E. coli) |

| Fatty Acid Activation | Acyl-CoA Synthetase | fadD |

| β-Oxidation | Acyl-CoA Dehydrogenase | fadE |

| Enoyl-CoA Hydratase | fadB | |

| 3-Hydroxyacyl-CoA Dehydrogenase | fadB | |

| Thiolase | fadA | |

| Mevalonate Pathway | Acetoacetyl-CoA thiolase | atoB |

| HMG-CoA synthase | mvaS | |

| HMG-CoA reductase | mvaE | |

| Mevalonate kinase | mvaK1 | |

| Phosphomevalonate kinase | mvaK2 | |

| Mevalonate diphosphate decarboxylase | mvaD |

Methodology:

-

Preparation of CFPS Reaction:

-

In a microcentrifuge tube, combine the E. coli cell extract with the necessary energy source (e.g., glucose or phosphoenolpyruvate), amino acids, salts, and buffers.

-

Add the plasmids encoding the enzymes for the β-oxidation and mevalonate pathways. The concentration of each plasmid can be adjusted to control the expression level of each enzyme.

-

-

Protein Synthesis:

-

Incubate the CFPS reaction at the optimal temperature for protein expression (typically 30-37°C) for several hours (e.g., 6-8 hours).

-

-

IPP Synthesis Reaction:

-

To the CFPS reaction containing the newly synthesized enzymes, add the following substrates and cofactors:

-

Palmitic acid (solubilized with a suitable carrier like BSA)

-

ATP

-

NAD⁺

-

FAD

-

Coenzyme A

-

-

Incubate the reaction at an optimal temperature for enzymatic activity (e.g., 37°C).

-

-

Monitoring and Quantification:

-

Take aliquots of the reaction mixture at different time points.

-

Quench the reaction (e.g., by adding a strong acid).

-